molecular formula C19H19N3O3 B11280860 N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11280860
M. Wt: 337.4 g/mol
InChI Key: JSKNOZXBDXBNRP-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with methoxyphenyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution with Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and appropriate electrophiles.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as 3-methoxybenzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: A compound with similar methoxyphenyl groups but different core structure.

    2-methoxyphenyl isocyanate: A compound with a methoxyphenyl group and isocyanate functionality.

Uniqueness

3-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole ring, methoxyphenyl groups, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-24-15-7-3-5-13(9-15)12-20-19(23)18-11-17(21-22-18)14-6-4-8-16(10-14)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

JSKNOZXBDXBNRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

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